

The Hydrolysis of Bismuth Nitrate Pentahydrate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Bismuth nitrate pentahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction between **bismuth nitrate pentahydrate** and water, with a focus on the resulting hydrolysis products. Bismuth compounds have long been utilized in pharmaceutical applications, and a thorough understanding of their aqueous chemistry is paramount for the development of safe and effective drugs. This document details the chemical transformations, summarizes key quantitative data, provides experimental protocols for analysis, and visualizes the reaction pathways.

Introduction to Bismuth Nitrate Pentahydrate

Bismuth nitrate pentahydrate, with the chemical formula $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$, is a common inorganic salt of bismuth.^[1] It presents as colorless, crystalline particles and is known for its deliquescent nature, readily absorbing moisture from the air.^[1] While soluble in dilute nitric acid, its interaction with water is characterized by rapid hydrolysis, leading to the formation of various less soluble basic bismuth nitrates, often referred to as bismuth subnitrate or bismuth oxynitrate.^{[1][2]} This hydrolysis is a critical factor to consider in any aqueous application of bismuth nitrate.

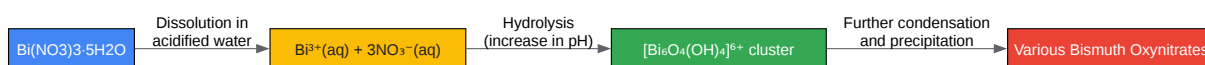
The Hydrolysis Reaction

The hydrolysis of **bismuth nitrate pentahydrate** is a complex process influenced by factors such as pH, temperature, and the concentration of reactants. In essence, the Bi^{3+} ion, when

introduced into an aqueous environment, readily reacts with water molecules to form a series of polynuclear hydroxo- and oxo-bridged complexes. This process is driven by the high charge density of the bismuth cation.

The general reaction can be simplified as the decomposition of **bismuth nitrate pentahydrate** in water to form bismuth subnitrate and nitric acid.[1] However, the term "bismuth subnitrate" encompasses a variety of species with different Bi:O:OH:NO₃ ratios.

The hydrolysis process can be visualized as a series of steps leading to the formation of various bismuth oxynitrate species.



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Caption: General hydrolysis pathway of **bismuth nitrate pentahydrate** in aqueous solution.

Hydrolysis Products of Bismuth Nitrate Pentahydrate

The composition of the hydrolysis product is highly dependent on the reaction conditions. Several distinct crystalline phases of bismuth oxynitrate have been identified and characterized. The following table summarizes the formation conditions and compositions of some of the key hydrolysis products.

Product Formula	Common Name	Formation Conditions	Reference
--INVALID-LINK-- $6 \cdot \text{H}_2\text{O}$	Basic Bismuth Nitrate	Hydrolysis at elevated temperatures (≥ 50 °C).	[3]
--INVALID-LINK-- $5 \cdot 3\text{H}_2\text{O}$	Bismuth Oxohydroxonitrate	Formed by washing --INVALID-LINK-- $6 \cdot \text{H}_2\text{O}$ with water or dilute nitric acid ($\text{pH} \geq 1$). [3] Also formed by hydrolysis of bismuth nitrate solutions with sodium hydroxide or urea. [4][5]	[3][4][5]
$\text{BiONO}_3 \cdot \text{H}_2\text{O}$	Bismuthyl Nitrate Monohydrate	A simplified representation often used, but more complex structures are typically formed. [6]	[6]
$\text{Bi}_5\text{O}(\text{OH})_9(\text{NO}_3)_4$	Bismuth Subnitrate	Commercially available form. [6]	[6]
--INVALID-LINK-- $5(\text{H}_2\text{O})](\text{NO}_3)$	-	Crystallized from aqueous hydrolysis of $\text{Bi}(\text{NO}_3)_3$.	[7][8]
--INVALID-LINK-- $6(\text{H}_2\text{O})_2] \cdot \text{H}_2\text{O}$	-	Crystallized from aqueous hydrolysis of $\text{Bi}(\text{NO}_3)_3$.	[7][8]
$[\text{Bi}_{38}\text{O}_{45}(\text{NO}_3)_{24}(\text{DMSO})_{26}] \cdot 4\text{DMSO}$	-	Formed from partial hydrolysis of $\text{Bi}(\text{NO}_3)_3$ and crystallization from DMSO.	[7][8]

Experimental Protocols

Synthesis of Bismuth Oxynitrate ($\text{Bi}_6\text{O}_5(\text{OH})_{35}\cdot 3\text{H}_2\text{O}$)

This protocol describes a typical laboratory-scale synthesis of a common bismuth oxynitrate.

Materials:

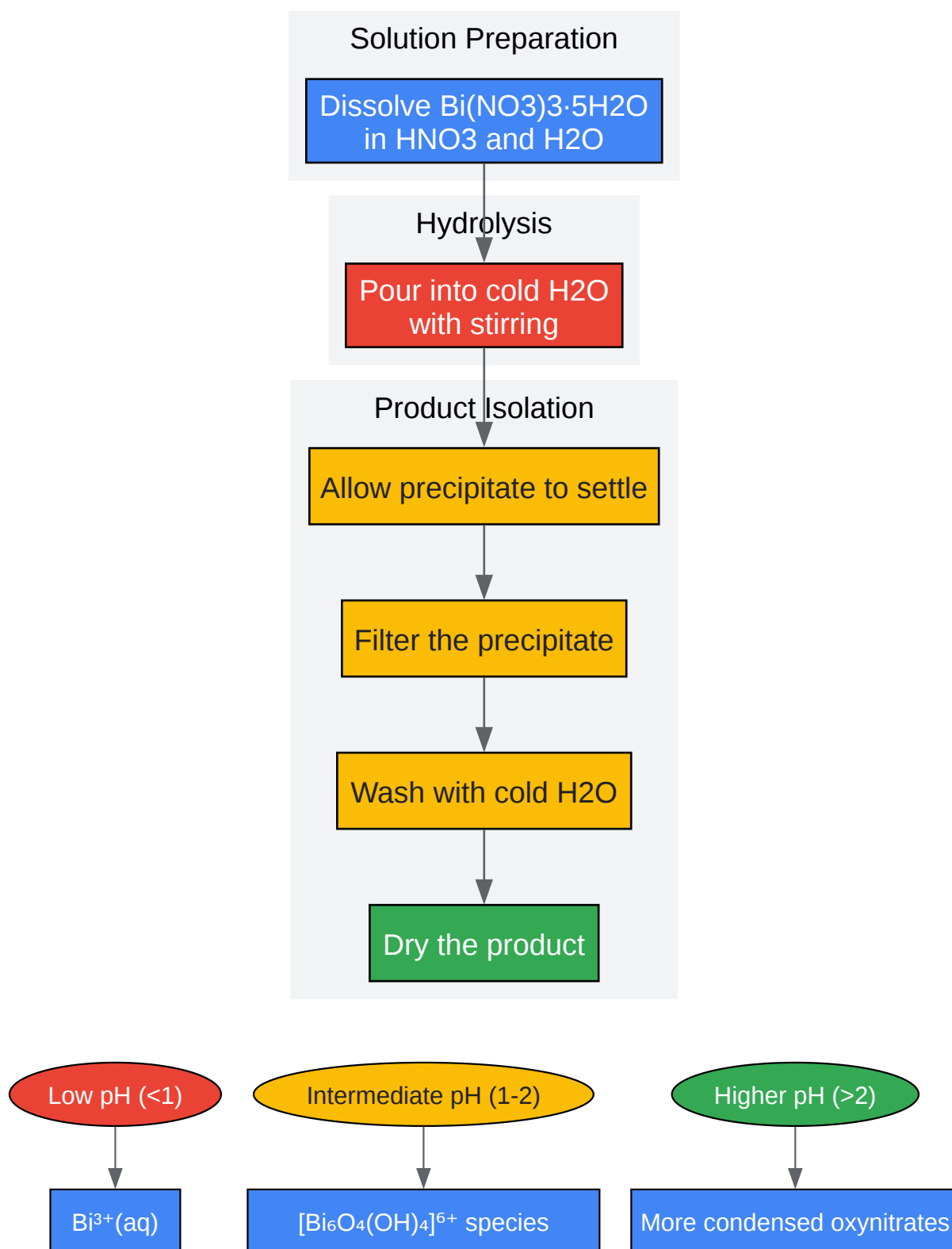
- **Bismuth nitrate pentahydrate** ($\text{Bi}(\text{NO}_3)_3\cdot 5\text{H}_2\text{O}$)
- Nitric acid (6 N)
- Deionized water
- Beakers
- Stirring rod
- Filtration apparatus (e.g., Buchner funnel and flask)
- Filter paper

Procedure:

- Dissolve 42 grams of **bismuth nitrate pentahydrate** in a mixture of 10 mL of 6 N nitric acid and 20 mL of deionized water without heating.^[2]
- In a separate beaker, prepare 2 liters of cold deionized water.
- Pour the bismuth nitrate solution into the cold water with thorough and continuous stirring. A white precipitate will form immediately.^[2]
- Allow the precipitate to settle completely.
- Decant the supernatant liquid and filter the precipitate using a Buchner funnel.
- Wash the precipitate on the filter with a small amount of cold deionized water (approximately 20 mL).^[2]

- Dry the resulting bismuth oxynitrate.

The following diagram illustrates the workflow for this synthesis.



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